molecular formula C11H15NO4 B1639562 [3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetic acid CAS No. 679797-46-7

[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetic acid

Cat. No. B1639562
M. Wt: 225.24 g/mol
InChI Key: FEPDGYZIZNYFGD-UHFFFAOYSA-N
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Description

“[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetic acid” is a chemical compound with a molecular weight of 225.25 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.25 and is stored at a temperature between 28°C .

Scientific Research Applications

Biotechnological Routes and Derivatives Production

Biotechnological Applications

Lactic acid, produced via the fermentation of sugars present in biomass, highlights the potential for organic acids and their derivatives in green chemistry. This includes the production of valuable chemicals like pyruvic acid, acrylic acid, and various esters through biotechnological routes, demonstrating the scope for innovative applications of organic compounds in sustainable material synthesis (Gao, Ma, & Xu, 2011).

Pyrolysis of Polysaccharides

Mechanisms of Pyrolysis

The study of pyrolysis of polysaccharides, generating compounds like glycolaldehyde, acetol, and acetic acid, illuminates the transformation processes of organic matter. This research provides insights into chemical mechanisms that could be relevant for understanding the behavior of complex organic structures under thermal decomposition (Ponder & Richards, 1994).

Furan Derivatives from Biomass

Sustainable Chemistry

The conversion of biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its further transformation into valuable chemicals, exemplifies the potential of utilizing biomass for producing renewable chemical feedstocks. This area of research showcases the versatility of organic compounds derived from renewable sources in creating materials and fuels for future needs (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocidal Applications from Pyrolysis

Biocidal Potential of Bio-Oils

Pyrolysis of biomass not only provides insights into the conversion of organic matter but also into the production of compounds with biocidal properties. The identification of phenolic compounds and fatty acids in bio-oils highlights their potential as future pesticides and antimicrobials, demonstrating the utility of organic compounds in environmental and health applications (Mattos, Veloso, Romeiro, & Folly, 2019).

properties

IUPAC Name

2-(3-ethoxycarbonyl-2,5-dimethylpyrrol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-4-16-11(15)9-5-7(2)12(8(9)3)6-10(13)14/h5H,4,6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPDGYZIZNYFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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